molecular formula C21H24N6O2 B5610794 4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(4-methoxybenzoyl)-1-piperazinyl]pyrimidine

4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(4-methoxybenzoyl)-1-piperazinyl]pyrimidine

Cat. No. B5610794
M. Wt: 392.5 g/mol
InChI Key: OPFRZXVKFFBFFI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves cyclocondensation reactions, nucleophilic substitution reactions, and various other synthetic strategies that provide access to a wide range of heterocyclic compounds. These processes often utilize readily available starting materials and aim to develop efficient, step-economic routes to complex molecules with potential biological activities. Compounds similar to the one have been synthesized by reacting specific precursors like benzimidazole derivatives with aldehydes or isothiocyanates in the presence of catalysts under controlled conditions to yield products with desired structural features (Abu‐Hashem et al., 2020).

Molecular Structure Analysis

The molecular structure of related compounds is characterized using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. These methods provide detailed information about the atomic arrangement, bonding patterns, and overall geometry of the molecules. For instance, the crystal and molecular structures of compounds with similar complexity have been determined, revealing insights into the tautomeric forms, bond lengths, and angles, as well as the spatial arrangement of different substituents (Karczmarzyk & Malinka, 2004).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, including cycloadditions, nucleophilic substitutions, and electrophilic additions, which are central to modifying their chemical structures and tuning their properties. The reactivity is often influenced by the presence of functional groups, steric factors, and electronic characteristics of the molecules. Research on related compounds demonstrates their potential as intermediates in the synthesis of more complex derivatives with diverse chemical functionalities (Sako et al., 2000).

properties

IUPAC Name

[4-[6-(4,5-dimethylimidazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O2/c1-15-16(2)27(14-24-15)20-12-19(22-13-23-20)25-8-10-26(11-9-25)21(28)17-4-6-18(29-3)7-5-17/h4-7,12-14H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPFRZXVKFFBFFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C=N1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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